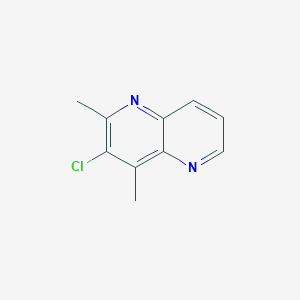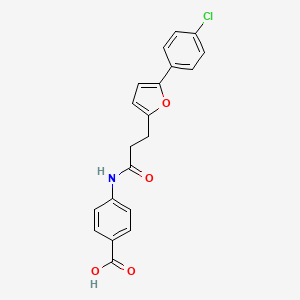
3-Chloro-2,4-dimethyl-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-2,4-dimethyl-1,5-naphthyridine is a chemical compound with the CAS Number: 2256059-91-1 . It has a molecular weight of 192.65 and its IUPAC name is this compound . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H9ClN2/c1-6-9(11)7(2)13-8-4-3-5-12-10(6)8/h3-5H,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 192.65 .Scientific Research Applications
Photoluminescent Properties and Synthesis
The scientific research applications of 3-Chloro-2,4-dimethyl-1,5-naphthyridine are diverse, focusing primarily on its role in synthesizing complex molecules with notable photoluminescent properties. One study discusses the synthesis of tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) and tetracarbonyl(naphthyridylamido)rhenium(I) complexes, highlighting their photoluminescent characteristics. These complexes exhibit weak and intense emissions, respectively, with the latter showing a significant quantum yield and solvent-sensitive luminescence in degassed solutions at room temperature (Zuo et al., 2003).
Luminescent Complexes and Catalysis
Another study elaborates on a luminescent rhenium(I) complex formed with 2,7-dimethyl-1,8-naphthyridine, demonstrating its potential in luminescent applications and catalysis. This complex exhibits luminescent properties in both solution and solid states, underscoring its versatility and potential for further applications in sensing and light-emitting devices (Andrews et al., 2009).
Sensing Applications
Research has also focused on the use of this compound derivatives for sensing applications. For example, derivatives have been synthesized for anion recognition, particularly fluoride ions, showcasing their utility in environmental monitoring and analytical chemistry. These derivatives display significant spectroscopic and colorimetric changes upon interaction with fluoride ions, indicating their potential as selective sensors (Chahal et al., 2018).
Biological Evaluation
The compound's derivatives have been synthesized and evaluated for biological activities, including antimicrobial properties. This research path opens avenues for the development of new therapeutic agents based on the structural framework of this compound, highlighting its potential in medicinal chemistry (Ravi et al., 2018).
Electrochemical Applications
Moreover, derivatives of this compound have been used in electrochemical applications, specifically in the mediated electrochemical reduction of oxygen to hydrogen peroxide. This research indicates the compound's utility in catalysis and electrochemical processes, offering a pathway to environmentally friendly oxidation reactions (Calabrese et al., 1983).
properties
IUPAC Name |
3-chloro-2,4-dimethyl-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-9(11)7(2)13-8-4-3-5-12-10(6)8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMWOVHRMJAOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=C1Cl)C)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide](/img/structure/B2651569.png)

![{1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone](/img/structure/B2651572.png)
![N-(3,5-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2651573.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2651574.png)


![N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2651579.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2651587.png)
![N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine](/img/structure/B2651588.png)
![2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2651589.png)
![N~1~-{1-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2651590.png)